molecular formula C8H9NO2 B15313089 1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one

1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one

Cat. No.: B15313089
M. Wt: 151.16 g/mol
InChI Key: XYHAPIJGJBDZSL-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is a heterocyclic compound containing an oxazole ring. . The compound’s unique structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can lead to the formation of reduced oxazole compounds.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A basic heterocyclic compound with a similar ring structure.

    Isoxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring but with different positioning.

    Thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness

1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C8H9NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4H,1H2,2-3H3

InChI Key

XYHAPIJGJBDZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)C=C

Origin of Product

United States

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